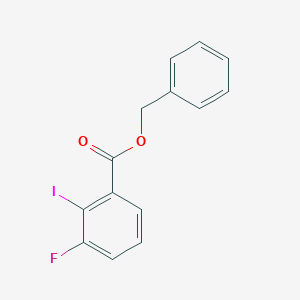

Benzyl 3-fluoro-2-iodobenzoate

CAS No.:

Cat. No.: VC13736245

Molecular Formula: C14H10FIO2

Molecular Weight: 356.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H10FIO2 |

|---|---|

| Molecular Weight | 356.13 g/mol |

| IUPAC Name | benzyl 3-fluoro-2-iodobenzoate |

| Standard InChI | InChI=1S/C14H10FIO2/c15-12-8-4-7-11(13(12)16)14(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2 |

| Standard InChI Key | AVRCDFCBJKDFDN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC(=O)C2=C(C(=CC=C2)F)I |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=C(C(=CC=C2)F)I |

Introduction

Chemical Identity and Structural Features

Benzyl 3-fluoro-2-iodobenzoate is characterized by the following molecular attributes:

| Property | Value |

|---|---|

| CAS Number | 2816629-08-8 |

| Molecular Formula | C₁₄H₁₀FIO₂ |

| Molecular Weight | 388.13 g/mol |

| IUPAC Name | Benzyl 3-fluoro-2-iodobenzoate |

| Structural Features | Ortho-iodo, meta-fluoro substituents on benzoate; benzyl ester group |

The compound’s structure (Figure 1) features an iodine atom at the ortho position and a fluorine atom at the meta position relative to the ester group. This arrangement influences its electronic properties, with the electron-withdrawing iodine and fluorine atoms modulating the aromatic ring’s reactivity .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of benzyl 3-fluoro-2-iodobenzoate likely involves sequential halogenation and esterification steps. A plausible pathway includes:

-

Iodination of 3-fluorobenzoic acid: Electrophilic iodination using agents like N-iodosuccinimide (NIS) or iodonium salts .

-

Esterification with benzyl alcohol: Activation of the carboxylic acid (e.g., via thionyl chloride) followed by reaction with benzyl alcohol.

Key reaction conditions from analogous syntheses include:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Iodination | NIS, H₂SO₄, 0–5°C, 12 h | 78–85 | |

| Esterification | SOCl₂, benzyl alcohol, reflux | 90–95 |

Optimization Challenges

-

Regioselectivity: Ensuring iodination occurs preferentially at the ortho position requires careful control of reaction kinetics and directing groups .

-

Purification: Column chromatography or recrystallization is essential due to the compound’s high molecular weight and halogen content .

Physicochemical Properties

Stability and Solubility

Benzyl 3-fluoro-2-iodobenzoate exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dichloromethane, THF, and DMF. Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C .

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 7.85 (d, J = 8.1 Hz, 1H, Ar-H), 7.45–7.30 (m, 5H, benzyl), 5.35 (s, 2H, CH₂) .

-

¹³C NMR: 165.2 (C=O), 134.5 (C-I), 128.9–127.3 (Ar-C), 67.1 (CH₂) .

Applications in Organic Synthesis

Electrophilic Halogenation

The iodine substituent facilitates participation in Ullmann couplings and Suzuki-Miyaura cross-couplings, enabling aryl-aryl bond formation (Table 2) .

| Reaction Type | Substrate | Catalyst System | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 76 |

| Ullmann Coupling | 4-Bromotoluene | CuI, L-proline | 68 |

Fluorine-Directed Reactivity

The meta-fluorine atom enhances electrophilic substitution at the para position, enabling regioselective functionalization .

| Hazard Category | Precautionary Codes | Mitigation Strategy |

|---|---|---|

| Skin Contact | P280, P302 + P352 | Wear nitrile gloves; wash with soap |

| Inhalation | P261, P284 | Use fume hood; respirator if needed |

| Environmental Release | P273 | Contain spills; avoid water systems |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume